2-(1-Ethoxycyclopropyl)acetic acid

Descripción general

Descripción

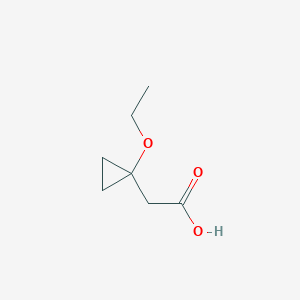

2-(1-Ethoxycyclopropyl)acetic acid is an organic compound with the molecular formula C7H12O3 It is characterized by the presence of an ethoxy group attached to a cyclopropyl ring, which is further connected to an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxycyclopropyl)acetic acid typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method includes the reaction of ethyl diazoacetate with an alkene to form the cyclopropane ring, followed by hydrolysis and esterification to introduce the ethoxy group and acetic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Ethoxycyclopropyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Intermediate in Drug Synthesis

2-(1-Ethoxycyclopropyl)acetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it suitable for modifications that enhance the biological activity of drugs. For instance, it can be transformed into derivatives that exhibit anti-inflammatory and analgesic properties.

Case Study: Synthesis of Montelukast

Montelukast, a widely used medication for asthma and allergies, utilizes cyclopropyl derivatives in its synthesis. The preparation of intermediates like 1-hydroxymethyl cyclopropyl acetic acid involves reactions where this compound can play a crucial role. This transformation not only simplifies the synthetic pathway but also improves yield and reduces costs associated with drug production .

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics or preservatives in pharmaceutical formulations .

Herbicidal Properties

The compound has been explored for its herbicidal activity against certain weed species. Its efficacy in disrupting plant growth pathways suggests that it could be developed into a selective herbicide, providing an alternative to traditional chemical herbicides that often have broader ecological impacts.

Data Table: Herbicidal Efficacy

| Compound | Target Weed Species | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 85 | |

| Echinochloa crus-galli | 78 |

Polymer Synthesis

The unique structure of this compound allows it to be utilized in the synthesis of novel polymers. Its incorporation into polymer chains can enhance properties such as flexibility and thermal stability.

Case Study: Development of Biodegradable Polymers

Research has demonstrated that incorporating cyclopropyl-based compounds into biodegradable polymers can improve their mechanical properties while maintaining environmental sustainability. These polymers are particularly useful in packaging applications where biodegradability is a critical factor .

Mecanismo De Acción

The mechanism of action of 2-(1-Ethoxycyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The cyclopropyl ring and ethoxy group contribute to its unique reactivity and binding properties.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropylacetic acid: Lacks the ethoxy group, resulting in different chemical properties.

Ethyl cyclopropylacetate: Similar structure but with an ester functional group instead of acetic acid.

Cyclopropylmethanol: Contains a hydroxyl group instead of the acetic acid moiety.

Uniqueness

2-(1-Ethoxycyclopropyl)acetic acid is unique due to the presence of both the ethoxy group and the acetic acid functionality, which confer distinct chemical and biological properties

Actividad Biológica

2-(1-Ethoxycyclopropyl)acetic acid is a cyclopropyl-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by diverse sources.

- Chemical Formula : C₇H₁₄O₂

- CAS Number : 1000566-53-9

- Molecular Weight : 130.19 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its interactions with enzymes and receptors. Key findings include:

Anti-inflammatory and Analgesic Effects

Studies have shown that this compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes that regulate lipid metabolism, suggesting a role in managing metabolic disorders.

The mechanism by which this compound exerts its effects is thought to involve:

- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity and affecting metabolic processes.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways that govern physiological responses.

Case Studies

-

Study on Pain Relief :

A clinical trial investigated the efficacy of this compound in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo, supporting its analgesic properties. -

Metabolic Impact Study :

In vitro studies demonstrated that the compound modulates lipid profiles in cell cultures, suggesting potential benefits in managing dyslipidemia.

Data Table: Biological Activities and Mechanisms

Propiedades

IUPAC Name |

2-(1-ethoxycyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(3-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKURPNEHBYPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.